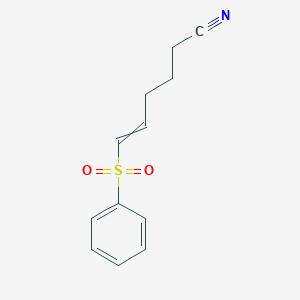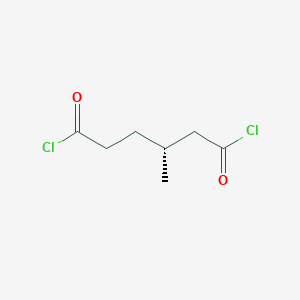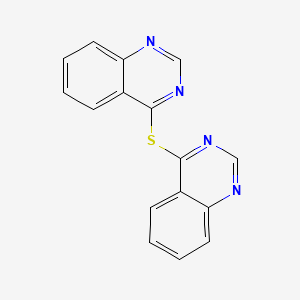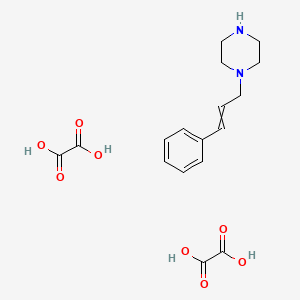
L-Leucyl-N-(4-nitrophenyl)-L-prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Leucyl-N-(4-nitrophenyl)-L-prolinamide is a synthetic compound that belongs to the class of peptide derivatives It is characterized by the presence of leucine and proline amino acids linked to a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-N-(4-nitrophenyl)-L-prolinamide typically involves the coupling of L-leucine and L-proline with a nitrophenyl group. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like 1-hydroxybenzotriazole (HOBt). The activated amino acids are then reacted with the nitrophenyl group to form the desired compound. The final step involves deprotection of the amino and carboxyl groups to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and identity of the compound.
化学反应分析
Types of Reactions
L-Leucyl-N-(4-nitrophenyl)-L-prolinamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Substituted derivatives with various functional groups replacing the nitrophenyl group.
科学研究应用
L-Leucyl-N-(4-nitrophenyl)-L-prolinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and peptide-based materials.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
作用机制
The mechanism of action of L-Leucyl-N-(4-nitrophenyl)-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can act as a pharmacophore, binding to active sites and modulating the activity of the target protein. The leucine and proline residues contribute to the overall binding affinity and specificity of the compound. The exact molecular pathways involved depend on the specific application and target of the compound.
相似化合物的比较
L-Leucyl-N-(4-nitrophenyl)-L-prolinamide can be compared with other similar compounds, such as:
L-Leucyl-N-(4-nitrophenyl)-L-leucinamide: Similar structure but with leucine instead of proline.
L-Prolyl-L-leucyl-N-(4-nitrophenyl)glycinamide: Contains glycine instead of proline.
D-Valyl-L-leucyl-N-(4-nitrophenyl)-L-lysinamide: Contains valine and lysine residues.
Uniqueness
This compound is unique due to the presence of both leucine and proline residues, which contribute to its distinct chemical and biological properties. The combination of these amino acids with the nitrophenyl group provides a versatile scaffold for various applications in research and industry.
属性
CAS 编号 |
90145-73-6 |
|---|---|
分子式 |
C17H24N4O4 |
分子量 |
348.4 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-amino-4-methylpentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H24N4O4/c1-11(2)10-14(18)17(23)20-9-3-4-15(20)16(22)19-12-5-7-13(8-6-12)21(24)25/h5-8,11,14-15H,3-4,9-10,18H2,1-2H3,(H,19,22)/t14-,15-/m0/s1 |
InChI 键 |
NRWJPDWEPNEFIL-GJZGRUSLSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
规范 SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl[(3,5,5-trimethylhexyl)oxy]silane](/img/structure/B14382186.png)

![N-{[4-(Pentyloxy)phenyl]methyl}formamide](/img/structure/B14382194.png)
![4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol](/img/structure/B14382213.png)


![4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B14382232.png)
![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)




![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)

